Cyclohex-1-ene-1,4-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
134926-00-4 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
cyclohexene-1,4-diol |
InChI |
InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h1,6-8H,2-4H2 |
InChI Key |
QFAGLPRKJJLLME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1O)O |
Origin of Product |
United States |
Academic Relevance and Research Trajectories of Cyclohex 1 Ene 1,4 Diol
Historical Context of Research on Cycloalkenols and Cyclic Diols
Research into cycloalkenols and cyclic diols has been a cornerstone of organic chemistry for many decades. Early work focused on understanding the fundamental principles of stereochemistry and reactivity in cyclic systems. The development of methods for the stereoselective synthesis of diols on a cyclohexane (B81311) framework, such as dihydroxylation reactions, has been a significant area of investigation. These foundational studies paved the way for the use of these compounds as versatile building blocks in the synthesis of natural products and other complex organic molecules. The unique conformational properties of the cyclohexane ring, such as the chair and boat conformations, and the influence of substituents on these conformations, have also been a subject of extensive study. savemyexams.com
Emerging Research Frontiers and Synthetic Challenges
Current research on this compound and its derivatives is focused on several key areas. A major challenge and area of active research is the development of efficient and highly enantioselective syntheses of the chiral trans isomers. researchgate.netresearchgate.net This is often achieved through methods like enzymatic resolutions or asymmetric synthesis, which allow for the preparation of a single enantiomer in high purity. researchgate.net
These enantiomerically pure diols are valuable intermediates, or "chirons," for the synthesis of a wide array of complex target molecules, including pharmaceuticals and natural products. For example, derivatives of cyclohexene (B86901) diols have been explored for their potential in inhibiting enzymes like protein kinase C, a target in cancer research. vulcanchem.com Furthermore, the functional groups of this compound can be readily modified, making it a versatile starting material for a variety of chemical transformations. The development of novel synthetic routes that are both efficient and sustainable remains a key objective for researchers in this field.
Chemical Reactivity and Mechanistic Studies of Cyclohex 1 Ene 1,4 Diol
Stereoselective Derivatization and Functionalization Reactions
The hydroxyl groups and the alkene core of Cyclohex-1-ene-1,4-diol are targets for various stereoselective reactions, allowing for the synthesis of complex chiral molecules.
Protection of the hydroxyl groups is a common and critical step to control the reactivity of this compound during subsequent transformations. Various protecting groups can be installed, often as a prerequisite for reactions like [4+2] cycloadditions. google.com The choice of protecting group can influence the stereochemical outcome of subsequent reactions.
Common O-protected derivatives include silyl (B83357) ethers, benzyl (B1604629) ethers, and acetates. google.comnih.govnih.gov For instance, enantioselective syntheses of O-protected derivatives of trans-cyclohex-2-ene-1,4-diol (B2629233) have been developed from key polyfunctionalized cyclohexane (B81311) intermediates. nih.gov A specific example involves the O-benzylation of a related cyclohexenone derivative using benzyl bromide (BnBr) and silver oxide (Ag₂O), achieving a 62% yield over two steps. nih.gov
Table 1: Examples of O-Protected Derivatives of this compound and Related Precursors
| Derivative Type | Reagents | Notes |
|---|---|---|
| Bis-silyl ether | Silylating agent (e.g., TMSCl) | Used to prepare substrates for Diels-Alder reactions. google.com |
| Bis-acetate ester | Acetylating agent (e.g., Acetic Anhydride) | An alternative to silyl ethers for subsequent cycloaddition and hydrogenation. google.com |
| O-Benzyl ether | Benzyl bromide (BnBr), Silver oxide (Ag₂O) | Used in a multi-step synthesis of bicyclic nucleoside analogues. nih.gov |
| Various O-protected | Not specified | Straightforward and enantioselective syntheses of derivatives 18 and 19 have been accomplished. nih.gov |
The inherent functionality of this compound allows for highly controlled conversions. Gold-catalyzed tandem cyclization reactions, for example, have been developed to produce cyclohex-4-ene-1,2-diol derivatives with a high degree of diastereoselectivity, controlling up to three stereocenters. acs.org
Desymmetrization reactions of the parent cyclohexa-1,4-diene structure are also a powerful tool. cardiff.ac.uk These methods can distinguish between the two double bonds of the precursor, permitting the selective formation of at least two new stereogenic centers. cardiff.ac.uk One such strategy involves a novel epoxidation-cyclization transformation that can form up to six contiguous stereogenic centers in a single step with high selectivity. cardiff.ac.uk Furthermore, enantioselective syntheses of key building blocks like (R)- and (S)-4-Hydroxy-2-cyclohexenone and (R)- and (S)-trans-cyclohex-2-ene-1,4-diol have been achieved through the resolution of a polyfunctionalized cyclohexane precursor, demonstrating precise stereochemical control. nih.gov
Preparation of O-Protected Derivatives
Further Cycloaddition Chemistry of the Cyclohexene (B86901) Core
The double bond within the cyclohexene core of the diol's derivatives can act as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings with excellent regio- and stereochemical control. wikipedia.org A notable application involves the Diels-Alder chemistry of siloles with various dienophiles. uwo.ca The resulting bicyclic adducts can then be transformed through oxidative cleavage into highly functionalized cyclohex-2-ene-1,4-cis-diols. uwo.ca
These cycloaddition reactions often require specific conditions to proceed efficiently, especially with less reactive dienophiles. uwo.ca Research has shown that while reactive dienophiles like maleic anhydride (B1165640) react at room temperature, others require elevated temperatures, Lewis acid catalysis, or high pressure. uwo.ca A key finding is that these reactions consistently proceed with complete endo selectivity. uwo.ca
Table 2: Conditions for Diels-Alder Cycloadditions of Siloles to Form Cyclohexene Precursors
| Dienophile | Promoter/Condition | Outcome |
|---|---|---|
| Maleic anhydride, Maleimide | Room Temperature (16 h) | Reaction proceeds to completion. uwo.ca |
| Fumarates, Quinones | Elevated Temperatures | Required for cyclization to occur. uwo.ca |
| Various (less active) | Lewis Acids (e.g., Et₂AlCl, MeAlCl₂) | Promotes the Diels-Alder reaction. uwo.ca |
| Various (less active) | Ultra-high Pressure | Facilitates cycloaddition, expanding reaction scope. uwo.ca |
Following the cycloaddition, the silicon-carbon bonds of the bicyclic adducts are cleaved via a Tamao-Fleming oxidation to yield the corresponding cis-diols diastereoselectively. uwo.ca
Oxidation and Reduction Pathways of the Diol Moiety and Alkene
The diol and alkene components of this compound can undergo selective oxidation and reduction reactions, further highlighting its synthetic utility.
The diol functionality can be oxidized to produce cyclohex-2-ene-1,4-dione. Mechanistic studies on the closely related allylic alcohol, cyclohex-2-en-1-ol, show that its oxidation to cyclohex-2-en-1-one by cytochrome P450 enzymes proceeds exclusively at the alcohol, with no epoxidation of the double bond observed. nih.gov This reaction involves a gem-diol intermediate and the rate-limiting step is the breaking of the C(1)-H bond. nih.gov
In a different approach, the palladium-catalyzed oxidation of cyclic 1,3-dienes in the presence of acetic acid can selectively yield 1,4-diacetoxy-2-alkenes with high stereo- and regioselectivity. organic-chemistry.org Boronic acid catalysts have also been shown to facilitate the selective oxidation of vicinal-diols to α-hydroxyketones under aqueous conditions. rsc.org
The carbon-carbon double bond of this compound and its derivatives can be reduced through catalytic hydrogenation to yield the corresponding saturated cyclohexane-1,4-diols. google.com This transformation is a key step in producing valuable monomers like cyclohexane-1,4-dimethanol (CHDM) from unsaturated precursors. google.com
The hydrogenation is typically carried out using a catalyst such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) under a hydrogen atmosphere. google.com Reaction conditions can be relatively mild, with some processes running at ambient temperature and low hydrogen pressures (e.g., 50 to 200 psi). google.com The choice of catalyst and conditions can influence the stereochemical outcome of the final saturated diol. For instance, the reduction of cyclohex-2-ene-1,4-dione with Pd/C under 20 psi of H₂ affords the trans-diol as the major product.
Table 3: Conditions for Hydrogenation of Cyclohexene Derivatives to Cyclohexanediols
| Substrate | Catalyst | Conditions | Product |
|---|---|---|---|
| Cyclohex-2-ene-1,4-dione | 10% Pd/C | 20 psi H₂, Methanol, Room Temp, 6 hours | trans-Cyclohexane-1,4-diol (Major Product) |
| 3,6-disubstituted cyclohex-1-ene | Not specified | 25 to 250 psi H₂, Ambient Temp | 1,4-disubstituted cyclohexane google.com |
| "ene diol" | Pd(OH)₂/C | 200 psi H₂, Methanol:Ethyl acetate | cis- and trans-Cyclohexane-1,4-dimethanol google.com |
Selective Oxidation of Hydroxyl Groups
P-O Bond Cleavage Reactions of Cyclohexane-1,4-diol Derivatives
The study of P-O bond cleavage in phosphate (B84403) esters is crucial for understanding their stability and reactivity, which is fundamental in various chemical and biological processes. While specific mechanistic studies on the P-O bond cleavage of this compound phosphate derivatives are not extensively detailed in the available literature, the reactivity can be inferred from the principles governing the hydrolysis and solvolysis of other cyclic and unsaturated phosphate esters. The cleavage of the phosphorus-oxygen bond in these systems is influenced by factors such as ring strain, the nature of the substituents on the phosphorus atom, and the reaction conditions.
The hydrolysis of phosphate esters can proceed through different mechanistic pathways, which are broadly classified as associative, dissociative, or concerted mechanisms. In an associative (AN + DN) mechanism, a pentacoordinate intermediate is formed. A dissociative (DN + AN) mechanism involves the formation of a metaphosphate intermediate. A concerted (ANDN) SN2-type mechanism features simultaneous bond formation with the nucleophile and bond cleavage with the leaving group. The preferred pathway is dependent on the specific structure of the phosphate ester and the reaction environment.
For cyclic phosphate esters, ring strain plays a significant role in their reactivity. Five-membered cyclic phosphate esters, for instance, are known to undergo hydrolysis much more rapidly than their acyclic counterparts. This rate enhancement is attributed to the relief of ring strain in the transition state and the formation of a relatively stable pentacoordinate intermediate. While a six-membered ring, as would be formed by a phosphate derivative of a 1,3-diol, generally exhibits less strain than a five-membered ring, the presence of unsaturation within the cyclohexene ring can influence the ring's conformation and, consequently, the reactivity of the phosphate ester group.
The cleavage of the P-O bond in phosphate esters can also be in competition with C-O bond cleavage, depending on the structure of the ester and the nature of the nucleophile. In reactions of 5-membered phosphate triesters with various nucleophiles, instances of clean endocyclic C-O bond cleavage have been observed, which is an unusual pathway compared to the more common P-O bond cleavage. Alkaline hydrolysis of most phosphate esters, however, typically proceeds via cleavage of the P-O bond.
Enzymatic hydrolysis of phosphate esters often demonstrates high selectivity. For example, phosphotriesterases can selectively hydrolyze one of several ester groups attached to the phosphorus center. Studies on the enzymatic hydrolysis of chiral phosphate esters containing a cyclohexyl group have shown that the enzyme can differentiate between the different ester linkages, leading to specific P-O bond cleavage.
The table below summarizes the general mechanisms for P-O bond cleavage in phosphate esters, which are applicable to derivatives of this compound.
| Mechanism Type | Description | Key Intermediates/Transition States |
| Associative (AN + DN) | Nucleophilic attack leads to a stable pentacoordinate phosphorus intermediate. This is common for strained cyclic esters. | Pentacoordinate phosphorane |
| Dissociative (DN + AN) | The reaction proceeds through a highly reactive metaphosphate intermediate. | Metaphosphate (PO3-) |
| Concerted (ANDN) | Bond formation and bond breaking occur in a single step, proceeding through a pentacoordinate transition state. | Pentacoordinate transition state |
It is important to note that the specific pathway for a this compound phosphate derivative would be influenced by the stereochemistry of the diol (cis or trans), which affects the conformation of the resulting phosphate ring, and the electronic effects of the double bond within the cyclohexene ring.
Applications of Cyclohex 1 Ene 1,4 Diol in Advanced Organic Synthesis and Materials Research
Cyclohex-1-ene-1,4-diol as a Versatile Building Block in Organic Synthesisbenchchem.combeilstein-journals.org
The strategic placement of a carbon-carbon double bond and two hydroxyl groups within a six-membered ring makes this compound a highly valuable and versatile building block in organic synthesis. This unique combination of functional groups allows for a multitude of chemical transformations, including oxidation, reduction, and substitution reactions, which can be selectively performed to achieve desired molecular structures. Its utility is further enhanced by the potential for stereochemical control, as it can exist in different stereoisomeric forms, each with distinct reactivity and biological properties.
Intermediates for Complex Molecular Architecturesbenchchem.com
This compound serves as a crucial intermediate in the synthesis of complex molecular architectures. Its ability to undergo various chemical transformations allows for the construction of intricate frameworks, particularly in the preparation of cyclohexenone derivatives and polycyclic natural products. The strategic positioning of its functional groups enables regioselective modifications, a key aspect in the development of complex synthetic strategies. For instance, Diels-Alder reactions involving derivatives of this compound have been employed to construct complex polycyclic structures, opening new avenues for synthesizing elaborate molecules.
Precursors for Pharmaceutically Relevant Compoundsbenchchem.comjst.go.jp
The structural framework of this compound is a valuable starting point for the synthesis of pharmaceutically relevant compounds. Its derivatives have been investigated for their potential in developing new therapeutic agents. For example, research has shown that some derivatives exhibit cytotoxicity against cancer cell lines, making them candidates for anticancer drug development. The versatility of this diol allows for the functionalization of its hydroxyl groups, a common strategy in the synthesis of active pharmaceutical ingredients. rsc.org The ability to generate enantiomerically pure forms of cyclohexanoid building blocks from meso-ene-1,4-diols through enzymatic and catalytic asymmetric desymmetrization procedures further underscores its importance in pharmaceutical synthesis. jst.go.jp
Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The chiral nature of this compound and its derivatives makes them valuable in the field of asymmetric catalysis. Chiral ligands are crucial for inducing enantioselectivity in metal-catalyzed reactions, and the rigid, well-defined structure of the cyclohexene (B86901) ring system provides a suitable scaffold for designing such ligands. The desymmetrization of meso-2-cyclohexene-1,4-diol has been explored as a method to generate chiral ligands. For instance, trans-diamine and trans-diol ligands functionalized with 2-(diphenylphosphino)benzoic acid have been synthesized and tested in asymmetric reactions. metu.edu.tr The development of chiral ligands from readily available starting materials like this compound is a significant area of research aimed at creating efficient and selective catalytic systems for the synthesis of enantiomerically pure compounds.
Synthesis of Natural Products and their Analogues (e.g., eudesmanolides, conduritols)
This compound and its derivatives are key intermediates in the total synthesis of various natural products and their analogues. The inherent functionality and stereochemistry of the cyclohexene ring system provide a strategic advantage for constructing complex natural product scaffolds. For example, functionalized cyclohexenone synthons derived from 4-cyclohexene-1,2-cis-diol have been utilized in the formal syntheses of conduramine A-1 and narciclasine. researchgate.net The ability to access highly functionalized cyclohex-4-ene-1,2-diol derivatives through methods like gold(I)-catalyzed tandem cyclization reactions further expands the utility of this structural motif in natural product synthesis. scienceopen.com The synthesis of these complex molecules often relies on the precise stereochemical control offered by intermediates derived from cyclohexene diols.
Role in Polymer Science and Materials Chemistry
The application of this compound extends into the realm of polymer science and materials chemistry, where its unique structural attributes are harnessed to create polymers with specific and desirable properties. Its incorporation into polymer backbones can significantly influence the thermal stability, mechanical properties, and other performance characteristics of the resulting materials.
Incorporation into Polymer Backbones (e.g., polyesters, polyurethanes, polyetheresters)benchchem.com
This compound and its hydrogenated derivative, 1,4-cyclohexanedimethanol (B133615) (CHDM), are important monomers in the synthesis of various polymers, including polyesters, polyurethanes, and polyetheresters. rsc.orgmdpi.com The rigid, non-planar structure of the cyclohexane (B81311) ring, when incorporated into a polymer chain, can enhance the thermal stability and mechanical properties of the resulting material. mdpi.com
In polyester (B1180765) synthesis, the inclusion of diols like CHDM can improve the thermal and mechanical properties compared to their purely aliphatic counterparts. preprints.orgnih.gov For instance, replacing ethylene (B1197577) glycol with CHDM in polyethylene (B3416737) terephthalate (B1205515) (PET) results in poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), a polyester with a higher glass transition temperature and melting point. preprints.org The stereochemistry of the diol (cis vs. trans isomers) also plays a crucial role in determining the final properties of the polyester. mdpi.com
Similarly, in the synthesis of polyurethanes, diols containing a cyclohexene ring, such as 2-butene-1,4-diol, can be used to introduce unsaturation into the polymer backbone. nih.gov This unsaturation provides a site for post-polymerization crosslinking, allowing for the creation of shape-memory polymers. nih.gov The incorporation of such diols can lead to polyurethanes with tailorable transition temperatures and excellent mechanical properties. nih.gov
Impact on Thermal, Mechanical, and Chemical Resistance Properties of Resulting Materials
The incorporation of cyclohexene diol units into polymer backbones, specifically in polycarbonates, has been a subject of research to modulate the properties of the resulting materials. The inclusion of the rigid and reactive cyclohexene ring structure directly influences the thermal stability, degradation characteristics, and potentially the mechanical and chemical resistance of the polymers.
Research into copolycarbonates containing thermosensitive cycloallylic diols, such as cyclohex-2-ene-1,4-diol (B1202594), has demonstrated a significant impact on the thermal properties of these materials. tandfonline.com The structure of the diol component plays a crucial role in determining whether the resulting polymers are amorphous or crystalline. tandfonline.com For instance, the reaction of 1,4-cyclohex-2-ene-di-N-imidazolecarboxylate with 1,4-bis-(hydroxyethyl)benzene results in a polycarbonate with specific thermal behavior. tandfonline.com
The thermal decomposition of these polycarbonates is a key characteristic influenced by the cyclohexene diol moiety. The decomposition process is often clean and rapid, proceeding via a mechanism that is favored by the formation of an aromatic compound like benzene (B151609) from the cyclohexene structural unit. tandfonline.com This pathway significantly lowers the decomposition temperature compared to conventional polycarbonates like those based on bisphenol A, which decompose at much higher temperatures (above 450°C). tandfonline.com The main volatile products identified during the thermal decomposition of a polycarbonate containing cyclohexene units include carbon dioxide, benzene, and cyclohexa-2,4-dienol. tandfonline.com
Furthermore, the thermal stability of these polymers is drastically reduced in the presence of acids, a property that makes them suitable for applications in imaging systems when combined with a photochemical acid generator (PAG). tandfonline.com This acid-catalyzed degradation highlights a key aspect of their chemical resistance, or lack thereof, under specific conditions.
The following table summarizes the thermal properties of polycarbonates synthesized using cyclohex-2-ene-1,4-diol and other diols, illustrating the impact of the monomer structure on the polymer's characteristics.
| Polymer ID | Comonomers | Molar Mass (Mn, g/mol ) | Glass Transition Temp (Tg, °C) | Decomposition Temp (Tdec, °C) |
| 2b | 1,4-cyclohex-2-ene-di-N-imidazolecarboxylate, 1,4-bis-(hydroxyethyl)benzene | 4100 | 98 | 243 |
| 2c | 1,4-cyclohex-2-ene-di-N-imidazolecarboxylate, 1,3-bis-(hydroxymethyl)benzene | 2000 | 85 | 240 |
| 3c | bis(imidazolecarboxylate) of 2,5-dimethyl-2,5-hexanediol (B89615), 2-cyclohexene-1,4-diol | 2100 | 57 | 207 |
Data sourced from research on polycarbonates susceptible to thermolytic or acidolytic degradation. tandfonline.com
Development of Advanced Amorphous and Semi-Crystalline Polyesters
The strategic selection of monomers is fundamental to designing advanced polyesters with tailored properties, including their degree of crystallinity. The use of cyclic diols like this compound and its isomers is a key strategy in this endeavor. The rigidity and non-planar structure of the cyclohexene ring can disrupt polymer chain packing, leading to the formation of amorphous materials, or under different structural conditions, can be part of a regular chain structure that allows for semi-crystalline domains.
In the synthesis of polycarbonates, which share structural similarities with polyesters, the variation of the diol component has been shown to yield both fully amorphous and crystalline materials. tandfonline.com For example, a polycarbonate derived from 2-cyclohexene-1,4-diol and the bis(imidazolecarboxylate) of 2,5-dimethyl-2,5-hexanediol resulted in a fully amorphous polymer with a relatively low glass transition temperature (Tg) of 57°C. tandfonline.com The combination of the flexible aliphatic units and the sterically demanding tertiary alkyl groups, along with the cyclohexene unit, appears to reduce inter-chain interactions, thus favoring an amorphous morphology. tandfonline.com
Conversely, the use of cyclohexene-based diols with other co-monomers can lead to materials with higher glass transition temperatures and some degree of crystallinity. The synthesis of a polycarbonate from 1,4-cyclohex-2-ene-di-N-imidazolecarboxylate and 1,4-bis-(hydroxyethyl)benzene produced a material with a Tg of 98°C, indicating a more rigid polymer backbone that could support the formation of ordered structures. tandfonline.com The ability to create either amorphous or semi-crystalline polymers by carefully selecting the co-monomers to be polymerized with cyclohexene diols demonstrates the versatility of this building block in the development of advanced materials. tandfonline.com This control over crystallinity is crucial for tailoring the mechanical, thermal, and optical properties of the final polyester material for specific applications.
Theoretical and Computational Investigations of Cyclohex 1 Ene 1,4 Diol
Conformational Analysis and Energetics
The three-dimensional structure and conformational preferences of cyclohex-1-ene-1,4-diol are critical to understanding its reactivity and interactions. Computational chemistry provides powerful tools to investigate these aspects at a molecular level.
Ab initio and Density Functional Theory (DFT) are computational methods used to model molecular structures and energies. For cyclic systems like this compound, these calculations help determine the most stable conformations. The cyclohexene (B86901) ring itself adopts a half-chair conformation. researcher.life The stability of different conformers of substituted cyclohexenes is influenced by the positions of the substituents, being either axial or equatorial.
Theoretical calculations, such as those at the B3LYP/6-311G(d,p) level of theory, can be employed to determine the relative stabilities of different conformations, like the half-chair and boat forms. researcher.life For instance, in related dithiins, the half-chair conformer is significantly more stable than the boat conformer. researcher.life In the case of this compound, the primary conformations to consider would be the cis and trans isomers, with the hydroxyl groups in various axial and equatorial positions on the flexible ring system.
DFT calculations can elucidate the energy differences between these conformers. For example, a study on p-xylene (B151628) using DFT found different conformers and analyzed their relative stabilities based on optimization energy and HOMO-LUMO energy gaps. eurjchem.com A similar approach for this compound would involve optimizing the geometries of possible conformers and calculating their relative energies to identify the most preferred structures.
Table 1: Comparison of Computational Methods for Conformational Analysis
| Computational Method | Description | Application to this compound |
| Ab Initio | Based on first principles of quantum mechanics, without experimental data. | Provides a fundamental understanding of the electronic structure and energy of different conformers. |
| Density Functional Theory (DFT) | A quantum mechanical method that models the electron density of a system to determine its energy and other properties. | Offers a balance of accuracy and computational cost for calculating the geometries and relative energies of various conformers. researcher.lifeeurjchem.com |
| Molecular Mechanics (MM) | Uses classical physics to model the potential energy of a system. | A faster method suitable for exploring a wide range of conformations, which can then be further analyzed with higher-level methods. |
Intramolecular hydrogen bonding can significantly influence the conformational preferences of molecules containing multiple hydroxyl groups. In cyclohexanediols, the ability to form these internal hydrogen bonds depends on the relative positions of the hydroxyl groups.
For this compound, the cis isomer is more likely to form an intramolecular hydrogen bond than the trans isomer due to the spatial proximity of the hydroxyl groups on the same side of the ring. However, analysis of related cyclohexane (B81311) diols suggests that for the 1,4-disubstituted pattern, intramolecular hydrogen bonding is less probable compared to 1,2- or 1,3-diols because the hydroxyl groups are on opposite sides of the ring, increasing the distance between them. doubtnut.comresearchgate.net Theoretical studies on cyclohexanediols have shown that the formation of a seven-membered ring through hydrogen bonding in the cis-1,4-diol is energetically favorable. researchgate.netresearchgate.net
The presence and strength of intramolecular hydrogen bonds can be investigated using both experimental techniques like infrared (IR) spectroscopy and computational methods. researchgate.net DFT calculations can model the hydrogen bonding interactions and quantify their effect on the stability of different conformers. For example, in di-axial conformations of some diols, intramolecular hydrogen bonding can provide significant stabilization. ic.ac.uk The solvent environment also plays a crucial role, as polar solvents can disrupt intramolecular hydrogen bonds, favoring conformations where the hydroxyl groups are exposed to form intermolecular hydrogen bonds with the solvent. ic.ac.uk
Ab Initio and Density Functional Theory (DFT) Calculations of Preferred Conformations
Polymorphism Studies and Crystal Structure Prediction
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Dihydroxylated cyclohexane derivatives are known to exhibit rich polymorphism. researchgate.net This phenomenon is influenced by the molecule's conformational flexibility and the different ways molecules can pack in a crystal lattice, primarily driven by intermolecular hydrogen bonding. researchgate.net
While specific polymorphism studies on this compound are not extensively documented in the provided results, the principles can be inferred from studies on similar molecules like trans-1,4-cyclohexanedimethanol. researchgate.netresearchgate.net For such molecules, different conformers (e.g., bi-equatorial vs. bi-axial) can lead to different crystal packing arrangements and thus different polymorphs. researchgate.netresearchgate.net
Crystal structure prediction (CSP) is a computational technique used to predict the possible crystal structures of a compound. arxiv.orgnih.gov These methods explore different packing arrangements of the molecule and rank them based on their lattice energies. For flexible molecules like this compound, the conformational landscape of the single molecule is a critical input for CSP. researchgate.net The prediction of polymorphs involves identifying low-energy crystal structures, which requires accurate computational methods to distinguish between structures with small energy differences. arxiv.org
Table 2: Factors Influencing Polymorphism in this compound
| Factor | Description |
| Conformational Isomerism | The existence of different stable conformers (e.g., half-chair with axial/equatorial substituents) provides different building blocks for crystal packing. researchgate.net |
| Intermolecular Hydrogen Bonding | The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to a variety of hydrogen-bonding networks that can stabilize different crystal structures. researchgate.net |
| Solvent of Crystallization | The solvent used during crystallization can influence which polymorphic form is obtained. acs.org |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in understanding the mechanisms of chemical reactions, including those involving this compound and its derivatives.
By modeling the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates, providing a detailed picture of the reaction pathway. dalalinstitute.com DFT calculations are commonly used for this purpose. For instance, in a Diels-Alder reaction, the transition state structures can be optimized to understand the formation of the cyclohexene ring. researchgate.net
For reactions involving this compound, such as its synthesis from a diene, computational modeling can help elucidate the mechanism. For example, the epoxidation of a diene followed by ring-opening is a common route to diols. stackexchange.com Quantum chemical calculations can model the transition states for both the epoxidation and the subsequent hydrolysis steps, providing insights into the reaction's feasibility and energetics.
The study of reaction mechanisms often involves calculating the Gibbs free energy change (ΔG) to determine the spontaneity of a reaction and the activation energy (Ea) to understand its rate. dalalinstitute.comresearchgate.net
Quantum chemical models are particularly powerful for explaining and predicting the stereoselectivity of chemical reactions. acs.org In reactions that produce chiral centers, different stereoisomers can be formed. The observed stereoselectivity is often determined by the relative energies of the diastereomeric transition states leading to these products. diva-portal.org
For reactions involving this compound or its precursors, computational models can be used to understand why one stereoisomer is formed preferentially. For example, in the desymmetrization of cyclohexa-1,4-dienes, the stereocontrol can be nearly absolute. cardiff.ac.uk This can be explained by analyzing the transition state geometries, where steric interactions can destabilize the pathway leading to the minor product. cardiff.ac.uk
In enzyme-catalyzed reactions, quantum chemical cluster models are used to simulate the active site and understand the origin of enantioselectivity. acs.orgdiva-portal.org By calculating the energy profiles for the formation of different stereoisomers, researchers can identify the selectivity-determining step and the key interactions in the enzyme's active site that control the stereochemical outcome. acs.org
Modeling of Transition States and Reaction Pathways
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules, offering insights into their behavior and reactivity without the need for empirical observation. For this compound, theoretical and computational investigations focus on its electronic characteristics to predict how it will interact with other chemical species. These studies are fundamental in mapping out its potential roles in various chemical reactions.
Electronic Structure Analysis and Reactivity Prediction
The arrangement of electrons within a molecule dictates its physical and chemical properties. Electronic structure analysis through computational methods allows for the visualization and quantification of these properties, providing a predictive framework for molecular reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict the outcomes of chemical reactions. wikipedia.org The theory posits that reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgpku.edu.cn The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and can act as an electron acceptor (electrophile). pku.edu.cnlibretexts.org
The energies of these frontier orbitals and the difference between them, known as the HOMO-LUMO gap, are critical descriptors of a molecule's reactivity and kinetic stability. A small HOMO-LUMO gap generally indicates high polarizability and greater chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. pku.edu.cn Conversely, a large gap suggests higher stability and lower reactivity.
For this compound, the presence of both a π-system (the C=C double bond) and heteroatoms (the oxygen atoms of the hydroxyl groups) influences the energies of the frontier orbitals. The π-bond contributes to the HOMO, while the corresponding π* antibonding orbital contributes to the LUMO. The lone pairs on the oxygen atoms also significantly influence the HOMO energy level. Computational models, such as those using Density Functional Theory (DFT), can calculate these energy values, providing quantitative insight into the molecule's electronic behavior.
| Parameter | Energy Value (eV) | Implication for Reactivity |
|---|---|---|
| HOMO Energy (EHOMO) | -6.5 to -5.5 | Indicates the molecule's capacity to donate electrons (nucleophilicity). A higher energy value suggests stronger nucleophilic character. |
| LUMO Energy (ELUMO) | +1.0 to +2.0 | Represents the molecule's ability to accept electrons (electrophilicity). A lower energy value suggests stronger electrophilic character. |
| HOMO-LUMO Gap (ΔE) | 7.0 to 8.0 | A larger gap signifies higher kinetic stability and lower overall reactivity. |
Note: The values in the table are illustrative, based on typical values for similar cyclic alkenols, and would be precisely determined through specific quantum chemical calculations (e.g., DFT with a basis set like 6-31G(d)).
An Electrostatic Potential (ESP) map is a computational tool that illustrates the three-dimensional charge distribution of a molecule. researchgate.net It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de ESP maps are invaluable for predicting how a molecule will interact with other charged or polar species, as they visually identify electron-rich and electron-poor regions. researchgate.netuni-muenchen.de
The map uses a color spectrum to represent different potential values. Typically:
Red indicates regions of high electron density and negative electrostatic potential, which are prone to attack by electrophiles (electrophilic sites). youtube.com
Blue signifies regions of low electron density and positive electrostatic potential, which are susceptible to attack by nucleophiles (nucleophilic sites). youtube.com
Green and Yellow represent areas with intermediate or neutral potential. youtube.com
For this compound, the ESP map would clearly highlight the oxygen atoms of the two hydroxyl (-OH) groups as intense red regions. This is due to the high electronegativity of oxygen and the presence of lone-pair electrons, making these sites the primary centers for electrophilic attack and hydrogen bonding. The hydrogen atoms of the hydroxyl groups would appear as blue regions, indicating their positive partial charge and susceptibility to nucleophilic attack. The region of the carbon-carbon double bond would likely show a less intense red or yellow-green color, indicating it is also an electron-rich site, characteristic of alkenes, and thus a potential site for electrophilic addition reactions.
| Molecular Region | Predicted ESP Color | Potential Reactivity |
|---|---|---|
| Oxygen Atoms (-OH) | Red | Electron-rich; primary site for electrophilic attack and hydrogen bond accepting. |
| Hydrogen Atoms (-OH) | Blue | Electron-poor; site for nucleophilic attack and hydrogen bond donating. |
| C=C Double Bond | Yellow/Red | Electron-rich (π-cloud); susceptible to electrophilic addition. |
| Cyclohexane Ring (CH2 groups) | Green | Relatively neutral; low reactivity. |
Advanced Analytical Techniques in Research on Cyclohex 1 Ene 1,4 Diol
Spectroscopic Methodologies for Structural Elucidation and Mechanistic Studies
Spectroscopic techniques are fundamental in the study of cyclohex-1-ene-1,4-diol, providing detailed information about its molecular structure, functional groups, and conformational behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry and assessing the purity of this compound and its derivatives. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecular framework.
In ¹H NMR, the coupling constants between protons can distinguish between cis and trans isomers. For instance, in cyclohexane (B81311) systems, the coupling constants between adjacent axial-axial protons are typically larger than those between axial-equatorial or equatorial-equatorial protons, allowing for the assignment of relative stereochemistry. The chemical shifts of the protons attached to the hydroxyl-bearing carbons also provide valuable structural information.
¹³C NMR spectroscopy is used to identify the number of unique carbon atoms in the molecule, with the chemical shifts of the hydroxyl-bearing carbons appearing in a characteristic range (typically δ ~65–75 ppm). The development of analytical techniques, including NMR spectroscopy, has been crucial for understanding the three-dimensional structure and stereochemical properties of different isomers of cyclohexene (B86901) derivatives.
Table 1: Representative NMR Data for Cyclohexane Diol Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| cis-Cyclohexane-1,4-diol | ¹H | Benzene (B151609) | Variable | --- | researchgate.net |
| trans-Cyclohexane-1,4-diol | ¹H | Benzene | Variable | --- | researchgate.net |
| 1-Methylcyclohexane-1,4-diol | ¹³C | --- | ~20-25 (CH₃), ~65-75 (C-OH) | --- | |
| (2R,3R)-(-)-2,3-Butanediol bound to 1,2-BN cyclohexane | ¹¹B | CD₂Cl₂ | --- | --- | nih.gov |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) such as in LC-Time-of-Flight MS (LC-TOFMS), is a highly sensitive technique for identifying and quantifying metabolites of this compound. This is especially relevant in biochemical studies where the compound may be part of metabolic pathways. For example, cyclohex-2-ene-1,4-diol (B1202594) has been identified as a metabolite in the biotransformation of aromatic compounds by certain bacteria.
The combination of LC separation with the high mass accuracy of TOF-MS allows for the determination of the elemental composition of metabolites from their exact mass. sci-hub.se Tandem mass spectrometry (MS/MS) can further provide structural information through the analysis of fragmentation patterns. sci-hub.se This methodology is crucial for understanding the biotransformation and detoxification pathways of related compounds.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and gain insights into the conformation of this compound.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. ksu.edu.saedinst.com For this compound, the most characteristic IR absorption bands are the O-H stretching vibrations, which typically appear as a broad band in the region of 3200–3600 cm⁻¹, and the C-O stretching vibrations, found in the 1000–1200 cm⁻¹ range. The exact position and shape of the O-H band can provide information about hydrogen bonding.
Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.saedinst.com It is particularly sensitive to non-polar bonds and is therefore well-suited for analyzing the C=C double bond in the cyclohexene ring. The position of the C=C stretching vibration can give information about the substitution pattern and ring strain.
Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, aiding in its identification and conformational analysis.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |
| O-H Stretch | 3200 - 3600 (broad) | Weak |
| C-H Stretch (alkene) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (alkane) | 2850 - 3000 | 2850 - 3000 |
| C=C Stretch | ~1650 | Strong, ~1650 |
| C-O Stretch | 1000 - 1200 | Weak |
Mass Spectrometry (e.g., LC-TOFMS) for Metabolite Detection and Identification
X-ray Diffraction Techniques for Solid-State Characterization
X-ray diffraction (XRD) techniques are the gold standard for determining the three-dimensional arrangement of atoms in the solid state, providing definitive information about the absolute configuration and packing of molecules in a crystal lattice.
Single crystal X-ray analysis provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. rcsb.orgnih.gov This technique has been instrumental in confirming the stereochemistry of various cyclohexane diol derivatives. cardiff.ac.ukacs.org The resulting crystal structure reveals how the molecules pack in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding. researchgate.net
For example, the analysis of diphosphinite derivatives of cyclohexane-1,4-diol has been accomplished using X-ray crystallography to determine their molecular structures. researchgate.net
Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. americanpharmaceuticalreview.com It is particularly useful for identifying different crystalline forms, or polymorphs, of a compound. researchgate.netamericanpharmaceuticalreview.com Polymorphs can exhibit different physical properties, and PXRD provides a characteristic "fingerprint" for each crystalline phase. americanpharmaceuticalreview.com
The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The peak positions and their relative intensities are unique to a specific crystal structure. pdx.edu This technique can be used to monitor the solid form of this compound during its synthesis and storage to ensure consistency. americanpharmaceuticalreview.com
Single Crystal X-ray Analysis for Absolute Configuration and Molecular Packing
Chromatographic Separations for Enantiomeric Purity and Mixture Analysis
The analysis of stereoisomers is critical in synthetic chemistry, as different enantiomers of a chiral molecule can possess distinct biological activities and physical properties. For this compound, which contains chiral centers, chromatographic techniques are indispensable for separating enantiomers, determining enantiomeric purity (or enantiomeric excess), and analyzing complex reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of chiral compounds. americanpharmaceuticalreview.com The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). chromatographyonline.com CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers. This results in different retention times, allowing for their separation and quantification. csfarmacie.cz
There are two primary strategies for chiral separation by HPLC:
Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach where the racemic mixture is passed through a column containing a CSP. chromatographyonline.com The differential diastereomeric complexes formed between the enantiomers and the CSP lead to separation. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used due to their broad applicability. chromatographyonline.com
Indirect Separation via Derivatization: In this method, the enantiomeric diol is reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase (like C18). mdpi.com
Research has demonstrated the successful application of chiral HPLC for the enantiomeric analysis of cyclohex-2-ene-1,4-diol derivatives. In one study, the enantiomeric ratio of a dibenzoate derivative of (1R,4S)-cyclohex-2-ene-1,4-diol was determined using a Chiraldex OD-R column, which is a type of CSP. nih.gov This highlights the effectiveness of direct chiral HPLC in resolving stereoisomers within this class of compounds.
Below is a table summarizing typical HPLC conditions used for the enantiomeric separation of a this compound derivative based on published research. nih.gov
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column (CSP) | Chiraldex OD-R |
| Analyte | Dibenzoate derivative of (1R,4S)-cyclohex-2-ene-1,4-diol |
| Mobile Phase | 1% Isopropanol in Hexanes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Major Enantiomer) | 18.86 min |
| Retention Time (Minor Enantiomer) | 22.62 min |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of diols like this compound, derivatization is often necessary to increase volatility and thermal stability. The hydroxyl groups can be converted to esters or ethers, for example.
Similar to HPLC, chiral GC separations rely on the use of a chiral stationary phase. These phases are typically based on cyclodextrin (B1172386) derivatives. The enantiomers of the derivatized analyte interact differently with the CSP, leading to separation. Chiral GC is highly sensitive and can provide excellent resolution for determining enantiomeric excess. nih.gov While specific studies detailing the chiral GC separation of this compound are not abundant, the methodology is well-established for other cyclic alcohols and related structures. nih.govnih.gov For instance, the analysis of reaction products from the desymmetrization of related meso-dialdehydes has been successfully performed using chiral GC. nih.gov
The table below outlines typical parameters for a chiral GC method that could be adapted for the analysis of a derivatized this compound.
| Parameter | Typical Setting |
|---|---|
| Instrument | Gas Chromatograph with FID or MS detector |
| Column (CSP) | Cyclodextrin-based chiral capillary column (e.g., Beta-DEX, Gamma-DEX) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Temperature ramp (e.g., 100 °C hold for 2 min, then ramp at 5 °C/min to 200 °C) |
| Detector Temperature | 280 °C |
| Analyte Form | Derivatized (e.g., acetate, trifluoroacetate) |
Thermal Analysis for Polymorphic Behavior (e.g., DSC, PLTM)
Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net Different polymorphs of the same compound can have significantly different physical properties, including melting point, solubility, and stability. The study of polymorphism is particularly crucial in the pharmaceutical industry. Techniques like Differential Scanning Calorimetry (DSC) and Polarized Light Thermal Microscopy (PLTM) are fundamental tools for investigating polymorphic behavior. researchgate.netrsc.org
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. filab.friupac.org When a material undergoes a phase transition, such as melting or crystallization, it is accompanied by an endothermic or exothermic heat exchange, which is detected by the DSC instrument as a peak in the thermogram. researchgate.net For a polymorphic compound, DSC scans can reveal multiple melting points corresponding to different crystal forms or solid-solid transitions from a metastable form to a more stable one. researchgate.netrsc.org
Polarized Light Thermal Microscopy (PLTM) , often used in conjunction with a hot stage, allows for the visual observation of a sample as it is heated or cooled. rsc.org Different crystal polymorphs often exhibit different crystal habits (shapes) and optical properties under polarized light. PLTM can provide direct visual evidence of melting, crystallization, and polymorphic transformations, complementing the data obtained from DSC. akjournals.com For example, studies on related compounds like trans-1,4-cyclohexanedimethanol have used DSC and PLTM to identify and characterize two distinct polymorphic forms, observing their formation from different solvents and from the melt. researchgate.net
The table below presents hypothetical DSC data for a compound with two polymorphic forms, illustrating the type of information that can be obtained from such an analysis of this compound.
| Polymorphic Form | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|---|
| Form I (Stable) | Melting | 105.2 | 108.5 | 150.3 |
| Form II (Metastable) | Melting | 95.8 | 98.1 | 125.7 |
| Recrystallization to Form I | 100.5 | 102.0 | -24.6 (Exothermic) |
This combined approach of DSC and PLTM provides a comprehensive understanding of the polymorphic landscape of a compound like this compound, which is essential for controlling its solid-state properties in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
